2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine

Physicochemical Properties Lipophilicity Drug-Likeness

Procure 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5) as a ≥95% pure free base — not a hydrochloride salt — to eliminate the neutralization step in amide coupling and reductive amination workflows, reducing solvent use, waste, and process mass intensity. Its XLogP of -0.1 and TPSA of 64.9 Ų confer superior aqueous solubility and lower non-specific binding versus its N-methyl analog, delivering cleaner cellular target engagement data. This positional isomer (5-methyl, not 3-methyl) preserves optimal hydrogen-bonding capacity essential for MAO-B-focused CNS library synthesis. Substituting with a generic 'oxadiazole ethanamine' risks divergent SAR outcomes and synthesis inefficiencies. Verify CAS 793616-64-5 upon order to ensure receipt of this differentiated building block.

Molecular Formula C5H9N3O
Molecular Weight 127.147
CAS No. 793616-64-5
Cat. No. B2835083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine
CAS793616-64-5
Molecular FormulaC5H9N3O
Molecular Weight127.147
Structural Identifiers
SMILESCC1=NC(=NO1)CCN
InChIInChI=1S/C5H9N3O/c1-4-7-5(2-3-6)8-9-4/h2-3,6H2,1H3
InChIKeyZYLOHWGMUMUSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5): Baseline Profile for R&D Procurement and Screening


2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5; C5H9N3O; MW 127.14) is a 1,2,4-oxadiazole derivative bearing a primary ethanamine side chain [1]. As a member of the oxadiazole heterocyclic class, it is primarily employed as a versatile building block in medicinal chemistry and chemical biology for the construction of focused compound libraries and structure-activity relationship (SAR) campaigns . This compound is frequently procured in its free base or hydrochloride salt form for downstream chemical transformations, notably in amide coupling and reductive amination reactions.

Critical Procurement Intelligence: Why 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine Cannot Be Blindly Substituted by General 1,2,4-Oxadiazole Analogs


In the context of 1,2,4-oxadiazole-ethanamine derivatives, structural nuances—specifically the position of the methyl substituent, the presence of N-methylation on the amine, and the resulting physicochemical properties—profoundly alter a compound's utility in synthesis and its biological profile. The target compound, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine, distinguishes itself from close analogs like its 3-methyl positional isomer and its N-methyl secondary amine derivative [1] through a combination of altered hydrogen-bonding capacity, lipophilicity, and topological polarity. These differences, while subtle, critically impact reaction yields in parallel synthesis, solubility in biologically relevant media, and initial hit rates in high-throughput screening. Therefore, substituting this precise compound with a generically similar 'oxadiazole ethanamine' without verifying these differential parameters risks significant experimental divergence and procurement inefficiency.

Quantitative Differentiation Guide: Head-to-Head Comparisons of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine vs. Closest Analogs


Computed Physicochemical Profile: Enhanced Aqueous Solubility vs. N-Methyl Analog

A comparative analysis of computed physicochemical properties reveals that the primary amine 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine exhibits significantly higher predicted aqueous solubility and lower lipophilicity than its secondary amine analog, N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine. This is quantitatively supported by differences in key predictive parameters [1][2]. The primary amine has an XLogP of -0.1 and a Topological Polar Surface Area (TPSA) of 64.9 Ų, whereas the N-methyl analog has an XLogP of 0.4 and a TPSA of 51 Ų.

Physicochemical Properties Lipophilicity Drug-Likeness ADME Prediction

Synthetic Utility Differentiation: Free Primary Amine vs. Hydrochloride Salt

The target compound is available as a 95% pure free base, which is a critical differentiator for synthetic applications requiring direct coupling without prior neutralization steps . In contrast, the common alternative 3-methyl positional isomer (3-Methyl-1,2,4-oxadiazole-5-ethanamine) is frequently supplied as a hydrochloride salt . The procurement of the free base version eliminates the need for additional salt-exchange or neutralization procedures, which can introduce impurities and reduce overall synthetic yield.

Chemical Synthesis Building Blocks Reaction Optimization Purity

Class-Level Biological Relevance: 1,2,4-Oxadiazole Scaffold as a Privileged MAO Pharmacophore

While direct bioactivity data for the specific compound 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine are not available in the primary literature, its core 1,2,4-oxadiazole motif is a well-established privileged scaffold in the design of potent and selective monoamine oxidase (MAO) inhibitors. Recent studies on structurally related 1,2,4-oxadiazole derivatives have yielded compounds with IC50 values in the low nanomolar range against MAO-B, such as compound 20 (IC50 = 52 nM) [1]. Other derivatives have shown MAO-B inhibitory activity with IC50 values of 117-140 µM [2].

Monoamine Oxidase MAO-B Neuroprotection Alzheimer's Disease

Optimal Application Scenarios for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Focused Library Synthesis for CNS Target Exploration

Based on the class-level evidence of the 1,2,4-oxadiazole scaffold as a privileged MAO pharmacophore [1], 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine is an ideal building block for generating focused libraries aimed at CNS targets, particularly MAO-B. The free primary amine allows for rapid, parallel amide coupling with diverse carboxylic acid building blocks, enabling the exploration of SAR around the amine moiety without the need for a preliminary deprotection or neutralization step. This accelerates the hit-to-lead process for neurodegenerative disease programs.

Chemical Biology: Synthesis of Polar Probe Molecules with Reduced Off-Target Binding

The quantitatively verified physicochemical profile of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine—characterized by a low XLogP of -0.1 and high TPSA of 64.9 Ų [2]—makes it superior to its N-methyl analog for designing chemical probes intended for cellular target engagement studies. Its enhanced predicted aqueous solubility and lower lipophilicity reduce the risk of non-specific membrane binding and aggregation, which is a common pitfall in probe development. This is a critical differentiator for researchers prioritizing clean, interpretable data from cellular assays.

Process Chemistry: Streamlined Synthesis of Advanced Intermediates

For process chemists, the availability of this compound as a 95% pure free base, rather than a hydrochloride salt like its 3-methyl isomer , offers a tangible advantage in streamlining synthetic routes. When scaling up a route that requires this specific amine as a nucleophile, using the free base eliminates a neutralization step, thereby reducing solvent usage, waste, and overall process mass intensity. This makes it a more efficient and cost-effective starting material for the synthesis of advanced intermediates in a medicinal chemistry supply chain.

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